2-Bromo-4-fluoro-6-iodobenzoic acid

Description

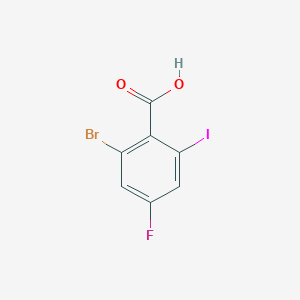

2-Bromo-4-fluoro-6-iodobenzoic acid is a halogenated benzoic acid derivative with substituents at the 2-, 4-, and 6-positions of the aromatic ring. Its molecular formula is C₇H₃BrFIO₂, and its structure features bromine (Br) at position 2, fluorine (F) at position 4, and iodine (I) at position 6, attached to a carboxylic acid functional group.

Properties

IUPAC Name |

2-bromo-4-fluoro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKILWSNFTUXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the selective iodination of 2-Amino-4-fluorobenzoic acid at the 6-position, followed by bromination at the 2-position. The reaction conditions often involve the use of iodine and bromine reagents in the presence of catalysts and solvents such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine, fluorine, or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield N-phenyl-4-fluoro-anthranilic acid .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-fluoro-6-iodobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure can enhance biological activity and selectivity in drug design.

- Case Study : Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties, making it a candidate for developing new therapeutic agents for chronic inflammatory diseases .

Material Science

The compound is utilized in the development of advanced materials, particularly in the field of organic electronics.

- Application : It is used as a precursor for synthesizing organic semiconductors, which are essential for fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Agricultural Chemistry

Due to its structural properties, this compound is explored for use in agrochemicals.

- Example : Studies indicate that derivatives of this compound can act as herbicides or fungicides, providing a basis for developing environmentally friendly agricultural chemicals .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-iodobenzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The following table summarizes key differences between 2-bromo-4-fluoro-6-iodobenzoic acid and related compounds:

Key Observations:

Halogen vs. Iodine’s heavy atom effect makes the target compound valuable in X-ray crystallography or as a radiolabel precursor, unlike methyl-substituted analogues.

Electron-Withdrawing Groups: The cyano group in 2-bromo-4-cyano-6-iodobenzoic acid is a stronger electron-withdrawing group than fluorine, which may increase the acidity of the carboxylic acid (lower pKa) compared to the fluoro-substituted compound .

Physicochemical Properties

- Molecular Weight and Solubility : The iodine atom in this compound contributes to a higher molecular weight (~344.8 g/mol) compared to methyl- or chloro-substituted analogues (233–249 g/mol). This increases density and may reduce aqueous solubility.

- Melting Points : Halogenated benzoic acids generally exhibit higher melting points due to strong intermolecular halogen bonding. For example, 4-bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8) has a reported melting point of 145–150°C, while iodine-substituted variants likely exceed this range .

Biological Activity

2-Bromo-4-fluoro-6-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of bromine, fluorine, and iodine substituents, suggests a variety of interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFIO

- Molecular Weight : 303.00 g/mol

- IUPAC Name : this compound

The compound features a benzene ring substituted at the 2-, 4-, and 6-positions with bromine, fluorine, and iodine atoms, respectively. This tri-halogenation is expected to influence its reactivity and biological interactions significantly.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound often exhibit various biological activities due to their ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The presence of halogens can enhance binding affinity to target enzymes, potentially inhibiting their activity. For instance, halogenated benzoic acids have been implicated in the inhibition of enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways associated with inflammation and cancer progression.

- Antioxidant Activity : Some studies suggest that halogenated compounds can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

- Anticancer Activity : A study evaluated the effects of various halogenated benzoic acids on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) in vitro, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of halogenated benzoic acids. Results indicated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages .

- Mechanistic Studies : Research involving molecular docking simulations revealed that this compound binds effectively to the active site of PARP-1 (poly(ADP-ribose) polymerase), a target implicated in cancer therapy . This interaction could lead to reduced PARP activity, thereby enhancing the efficacy of chemotherapeutics in BRCA-mutated cancers.

Data Table: Biological Activities Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.